molecular formula C18H26N2O5S2 B10759567 4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid

4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid

Cat. No.: B10759567
M. Wt: 414.5 g/mol
InChI Key: GFEHACHKMVZGNQ-HOTGVXAUSA-N
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Description

(3r)-4-(P-Toluenesulfonyl)-1,4-Thiazane-3-Carboxylicacid-L-Leucine: is a small molecule belonging to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. The chemical formula for this compound is C18H26N2O5S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-4-(P-Toluenesulfonyl)-1,4-Thiazane-3-Carboxylicacid-L-Leucine typically involves the following steps:

    Formation of the Thiazane Ring: This step involves the cyclization of appropriate precursors to form the thiazane ring.

    Introduction of the P-Toluenesulfonyl Group: This step involves the sulfonylation of the thiazane ring using p-toluenesulfonyl chloride under basic conditions.

    Attachment of the Carboxylic Acid Group:

    Coupling with L-Leucine: This step involves the coupling of the synthesized intermediate with L-Leucine using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as solid-phase peptide synthesis (SPPS) and continuous flow chemistry could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(3r)-4-(P-Toluenesulfonyl)-1,4-Thiazane-3-Carboxylicacid-L-Leucine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The compound can be reduced to alter its oxidation state and reactivity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3r)-4-(P-Toluenesulfonyl)-1,4-Thiazane-3-Carboxylicacid-L-Leucine involves its interaction with specific molecular targets. One known target is Peptidyl-prolyl cis-trans isomerase FKBP1A . This interaction can modulate various cellular pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Leucine and derivatives
  • N-acyl-L-alpha-amino acids
  • N,N-disubstituted p-toluenesulfonamides
  • Benzenesulfonamides
  • Benzenesulfonyl compounds
  • Thiomorpholines
  • Organosulfonamides
  • Sulfonyls
  • Secondary carboxylic acid amides
  • Azacyclic compounds

Uniqueness

What sets (3r)-4-(P-Toluenesulfonyl)-1,4-Thiazane-3-Carboxylicacid-L-Leucine apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H26N2O5S2

Molecular Weight

414.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(3R)-4-(4-methylphenyl)sulfonylthiomorpholine-3-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C18H26N2O5S2/c1-12(2)10-15(18(22)23)19-17(21)16-11-26-9-8-20(16)27(24,25)14-6-4-13(3)5-7-14/h4-7,12,15-16H,8-11H2,1-3H3,(H,19,21)(H,22,23)/t15-,16-/m0/s1

InChI Key

GFEHACHKMVZGNQ-HOTGVXAUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSCC2C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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